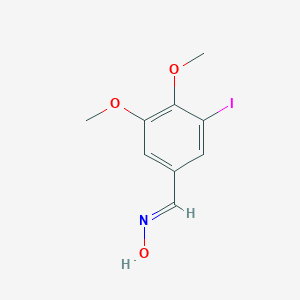

3-Iodo-4,5-dimethoxybenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10INO3 |

|---|---|

Molecular Weight |

307.08g/mol |

IUPAC Name |

(NE)-N-[(3-iodo-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10INO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

InChI Key |

XWSRLDIBKGPNKA-VZUCSPMQSA-N |

SMILES |

COC1=C(C(=CC(=C1)C=NO)I)OC |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)I)OC |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)I)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Iodo-4,5-dimethoxybenzaldehyde oxime chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. Due to the limited availability of direct experimental data on this specific molecule, this guide leverages data from its immediate precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, and established principles of oxime chemistry to present a well-rounded profile.

Chemical Identity and Properties

1.1. Properties of the Precursor: 3-Iodo-4,5-dimethoxybenzaldehyde

A thorough understanding of the starting material is crucial for the synthesis and characterization of the target oxime.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Melting Point | 69-73 °C | [2][3] |

| Boiling Point | 134-137 °C at 0.8 Torr | [2][3] |

| Density | ~1.7 g/cm³ | [2][3] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 32024-15-0 | [1][2] |

1.2. Predicted Properties of this compound

The conversion of the aldehyde to an oxime will alter the physicochemical properties. The following are predicted changes:

-

Molecular Formula: C₉H₁₀INO₃

-

Molecular Weight: 307.08 g/mol

-

Polarity: The introduction of the hydroxyl group in the oxime moiety is expected to increase the polarity compared to the starting aldehyde.

-

Melting Point: The melting point will likely differ significantly from the aldehyde due to changes in crystal packing and intermolecular hydrogen bonding capabilities.

-

Solubility: Increased polarity may lead to better solubility in polar solvents.

Synthesis and Experimental Protocols

The synthesis of this compound is expected to follow a standard oximation reaction of the corresponding aldehyde.

2.1. General Reaction Scheme

Caption: General synthesis pathway for this compound.

2.2. Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of benzaldehyde oximes.[4][5][6]

Materials:

-

3-Iodo-4,5-dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-Iodo-4,5-dimethoxybenzaldehyde in a suitable amount of ethanol.

-

In a separate beaker, prepare a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (like sodium hydroxide or sodium carbonate) in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 1 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dry the purified crystals under vacuum to obtain this compound.

Spectral Data of Precursor

The following spectral data for the precursor, 3-Iodo-4,5-dimethoxybenzaldehyde, is crucial for confirming the starting material's identity and purity.

| Spectral Data Type | Key Peaks/Signals |

| ¹H NMR (300 MHz) | δ 9.83 (s, 1H, CHO), 7.85 (d, 1H), 7.41 (d, 1H), 3.93 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃)[2] |

| ¹³C NMR (75 MHz) | δ 189.7 (CHO), 154.2, 153.0, 134.7, 133.9, 111.0, 92.1, 60.7, 56.1[2] |

| IR (cm⁻¹) | 2832, 2730, 2693 (C-H stretch of aldehyde)[2] |

Upon successful synthesis of the oxime, characteristic changes in the spectra are expected, such as the disappearance of the aldehyde proton peak and the appearance of a broad hydroxyl proton signal in the ¹H NMR spectrum, and the disappearance of the aldehyde carbonyl stretch in the IR spectrum, replaced by C=N and O-H stretching frequencies.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically documented, the broader class of substituted benzaldehyde oximes has been investigated for various therapeutic applications.

4.1. Areas of Potential Biological Interest

-

Antimicrobial Activity: Various benzaldehyde oxime derivatives have demonstrated antimicrobial properties.[7][8] The presence of the iodo and methoxy groups on the benzene ring may influence this activity.

-

Anticancer Activity: Some oximes have been explored as potential anticancer agents.

-

Enzyme Inhibition: Certain substituted benzaldehyde oximes have been shown to act as enzyme inhibitors, for example, against anticholinesterase.[9]

4.2. Hypothetical Signaling Pathway Involvement

Given the antimicrobial potential, a hypothetical workflow for investigating its mechanism of action is presented below.

Caption: A logical workflow for the investigation of antimicrobial properties.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, a reliable protocol for its synthesis, and insights into its potential biological activities based on the current literature of related compounds. Further experimental validation is necessary to fully characterize this molecule and explore its therapeutic potential.

References

- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Solubility of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3-iodo-4,5-dimethoxybenzaldehyde oxime in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical predictions based on the molecule's structural features with detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding. This compound possesses a moderately polar oxime group capable of acting as a hydrogen bond donor and acceptor, two methoxy groups which are polar ethers, and a large, nonpolar iodinated benzene ring. This combination of functional groups suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound. These predictions are inferred from the known solubility characteristics of structurally similar compounds, including other substituted benzaldehyde oximes, iodinated aromatic compounds, and molecules containing multiple methoxy groups.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The oxime and methoxy groups can form hydrogen bonds with the hydroxyl group of alcohols. The precursor, 3-iodo-4,5-dimethoxybenzaldehyde, is known to be soluble in an ethanol/water mixture. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of the ketone carbonyl group is compatible with the polar groups of the oxime. |

| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent that should effectively solvate the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors for the oxime's hydroxyl group. Iodinated aromatic compounds often show good solubility in ethers. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring of the solvents can interact with the iodinated benzene ring of the solute, but the polar oxime and methoxy groups will limit solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and large nonpolar components. Iodinated aromatic compounds are often soluble in these solvents. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |

| Water | Insoluble | Generally, oximes are poorly soluble in water. The large, hydrophobic iodinated benzene ring will further decrease aqueous solubility. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended. These methods progress from a qualitative assessment to a more rigorous quantitative determination.

2.1. Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. The precursor, 3-iodo-4,5-dimethoxybenzaldehyde, is known to be a skin, eye, and respiratory irritant[1][2][3][4]. It is reasonable to assume the oxime derivative will have similar hazardous properties.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All experiments should be conducted in a well-ventilated laboratory fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes[5].

2.2. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Add approximately 10 mg of this compound to a small, clean, and dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

2.3. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the analytical response versus the concentration of the standard solutions.

-

Add an excess amount of the solid oxime to a scintillation vial containing a known volume of the solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method (HPLC or UV-Vis) used to generate the calibration curve.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodo-4,5-dimethoxybenzaldehyde 97 32024-15-0 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

A Prospective Analysis: The Potential of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Iodo-4,5-dimethoxybenzaldehyde serves as a readily available synthetic intermediate, its oxime derivative remains largely unexplored within medicinal chemistry. This technical guide addresses this knowledge gap by providing a prospective analysis of the potential applications of 3-Iodo-4,5-dimethoxybenzaldehyde oxime. Drawing upon the well-documented biological activities of structurally related benzaldehyde oximes and compounds featuring the iodo-dimethoxyphenyl moiety, this document outlines hypothetical therapeutic avenues, proposes a straightforward synthetic route, and presents a strategic workflow for its future investigation. This guide serves as a foundational resource to stimulate and direct further research into this promising, yet uncharacterized, molecule.

Introduction

The oxime functional group is a versatile scaffold in medicinal chemistry, with established roles in a variety of therapeutic agents, from acetylcholinesterase reactivators to compounds with anticancer and anti-inflammatory properties.[1][2] The introduction of an oxime can significantly alter the biological activity of a parent aldehyde, enhancing its interaction with biological targets through additional hydrogen bonding capabilities.[2]

Despite the commercial availability of its precursor, 3-Iodo-4,5-dimethoxybenzaldehyde[3][4][5], a thorough review of the scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of This compound . This guide, therefore, aims to build a case for its investigation by examining the established pharmacological profiles of analogous compounds. By dissecting the structure into its core components—the substituted benzaldehyde and the oxime moiety—we can extrapolate potential applications and formulate a clear path for future research and development.

Proposed Synthesis of this compound

The synthesis of this compound is anticipated to be a straightforward condensation reaction between the parent aldehyde and a hydroxylamine salt. This method is a well-established and high-yielding route to aldoximes.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of benzaldehyde oximes[6]:

-

Dissolution: Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.2 eq.) and a base such as sodium acetate or sodium hydroxide (1.1-1.2 eq.). The base is crucial to liberate free hydroxylamine from its salt.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Medicinal Chemistry Applications: A Prospective Analysis

Based on the known biological activities of structurally similar compounds, we can hypothesize several potential applications for this compound.

Anticancer Activity

Numerous oxime derivatives of substituted benzaldehydes have demonstrated promising anticancer properties.[1][2] The mechanism of action for many of these compounds involves the inhibition of various protein kinases. The 3-iodo-4,5-dimethoxyphenyl moiety itself is present in certain classes of kinase inhibitors. Therefore, it is plausible that this compound could exhibit antiproliferative effects on cancer cell lines.

Anti-inflammatory and Antioxidant Activity

Oximes are recognized for their anti-inflammatory and antioxidant capabilities.[1] Some benzaldehyde oxime derivatives have shown potent inhibition of enzymes involved in the inflammatory cascade and exhibit significant radical scavenging activity. Given that oxidative stress and inflammation are underlying factors in many diseases, this represents a key area for investigation.

Antimicrobial Activity

The antimicrobial potential of oximes is another area of active research.[1] Benzaldehyde oxime derivatives have been reported to possess activity against a range of bacterial and fungal pathogens. The presence of a halogen, such as iodine, on the aromatic ring can sometimes enhance the antimicrobial potency of a compound.

Neurological Activity

The 2,5-dimethoxy-4-iodo-phenyl structural motif is famously found in the potent serotonin 5-HT2A receptor agonist, DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).[7] While the substitution pattern is different in our compound of interest (3-iodo-4,5-dimethoxy), the presence of the iodo-dimethoxy-phenyl core suggests that the molecule could potentially interact with neurological targets.

Comparative Data of Structurally Related Benzaldehyde Oximes

To provide context for the potential potency of this compound, the following table summarizes the biological activities of other substituted benzaldehyde oximes.

| Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| (E)-3,4,5-Trihydroxybenzaldehyde O-benzyl oximes | Aldose Reductase Inhibition | IC50 values in the µM range | [2] |

| p-hydroxybenzaldehyde oxime based terpolymers | Antibacterial Activity | Zone of inhibition (mm) against various bacteria | [1] |

| Vanillin oxime | Antioxidant | DPPH radical scavenging activity | N/A |

| Syringaldehyde oxime | Anticancer | Antiproliferative activity against cancer cell lines | N/A |

Note: This table presents data for structurally related compounds to guide future research, as no specific data for this compound is currently available.

Proposed Experimental Workflow for Biological Screening

A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow outlines a potential screening cascade.

Hypothetical Signaling Pathway Modulation

Given the prevalence of kinase inhibition among anticancer oximes, a plausible mechanism of action for this compound could involve the modulation of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Conclusion

While this compound is currently an uncharacterized compound in the realm of medicinal chemistry, a prospective analysis based on its structural components and the activities of related molecules suggests that it is a promising candidate for future investigation. Its straightforward synthesis and the potential for diverse biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, warrant its inclusion in screening programs. This technical guide provides a foundational framework to inspire and guide researchers in unlocking the therapeutic potential of this novel oxime.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Iodo-4,5-dimethoxybenzaldehyde, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Reactivity of the oxime functional group in substituted benzaldehydes

An In-depth Technical Guide to the Reactivity of the Oxime Functional Group in Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxime functional group, characterized by the RR'C=NOH moiety, is a versatile and pivotal component in modern chemistry.[1][2] Derived from the condensation of aldehydes or ketones with hydroxylamine, oximes are stable, crystalline solids that serve as crucial intermediates in organic synthesis and as key structural motifs in pharmacologically active compounds.[3][4] In particular, oximes derived from substituted benzaldehydes exhibit a rich and tunable reactivity profile, governed by the electronic nature of the substituents on the aromatic ring.

This technical guide provides a comprehensive overview of the core reactivity of benzaldehyde oximes. It covers their synthesis, the profound influence of aromatic substituents on their chemical behavior, and their applications in key chemical transformations. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Key reactions discussed include the classic Beckmann rearrangement, acid-catalyzed hydrolysis, and the increasingly important oxime ligation used in bioconjugation.[5][6]

Synthesis of Substituted Benzaldehyde Oximes

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine, typically in a weakly acidic medium.[4] For substituted benzaldehydes, the reaction proceeds readily, often at room temperature, to yield the corresponding aldoxime. The reaction can be catalyzed by acids or bases and can be performed in various solvents, including water and alcohols.[7][8] Modern methods, such as microwave-assisted synthesis, have been developed to shorten reaction times and improve yields.[9][10]

General Reaction Scheme

The synthesis involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the benzaldehyde, followed by dehydration to form the C=N double bond of the oxime.

Caption: General workflow for the synthesis of benzaldehyde oximes.

Experimental Protocol: General Synthesis of a Substituted Benzaldehyde Oxime

This protocol is a representative procedure for the synthesis of benzaldehyde oximes.

-

Dissolution: Dissolve the substituted benzaldehyde (1.0 eq.) in a suitable organic solvent such as ethanol or a methanol/water mixture.[8]

-

Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.2 eq.) and a base such as sodium acetate or sodium carbonate (1.1-1.2 eq.) to the solution.[10] The base neutralizes the HCl released from the hydroxylamine hydrochloride.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 30 minutes to several hours.[9][11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified. This often involves adding water to the residue and extracting the oxime with an organic solvent like ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.[10] The final product can be further purified by recrystallization or column chromatography.

Data Summary: Synthesis of Various Substituted Benzaldehyde Oximes

The following table summarizes the synthesis of several substituted benzaldehyde oximes, highlighting the effect of different substituents on reaction outcomes.

| Substituent (Position) | Base/Solvent | Conditions | Yield (%) | Reference |

| 4-Nitro | Na₂CO₃ / Ethanol | Microwave, 90°C, 5 min | >90% | [10] |

| 4-Nitro | Mineral Water/Methanol | Room Temp, 10 min | 95% | [8] |

| 4-Chloro | - | - | 100% | [12] |

| 4-Hydroxy | Mineral Water/Methanol | Room Temp, 10 min | 80% | [8] |

| 2-Hydroxy | - | - | 100% | [12] |

| Unsubstituted | Na₂CO₃ / Ethanol | Microwave, 90°C, 5 min | ~90% | [10] |

Core Reactivity and Key Transformations

The reactivity of the oxime group in substituted benzaldehydes is significantly influenced by the electronic properties of the substituents on the benzene ring. These substituents can modulate the electron density at the C=N bond and the stability of reaction intermediates, thereby affecting reaction rates and pathways.

The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide.[13] For aldoximes, such as those derived from benzaldehydes, this rearrangement typically yields a nitrile through a dehydration process under the reaction conditions.[12][14] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[13]

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group to the electron-deficient nitrogen atom, breaking the N-O bond. For aldoximes, the migrating group is the hydrogen atom attached to the carbonyl carbon. The resulting nitrilium ion is then deprotonated to yield the stable nitrile.

Caption: Mechanism of the Beckmann rearrangement for benzaldehyde oxime.

This protocol describes a mild procedure for the conversion of benzaldehyde oximes to benzonitriles.

-

Preparation: In a round-bottom flask, prepare a solution of the substituted benzaldehyde oxime (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane.

-

Catalyst Addition: Add the rearrangement catalyst. Various acid catalysts can be used, including sulfuric acid, polyphosphoric acid, or milder reagents like tosyl chloride.[13] For a very mild conversion, 2-chloropyridinium iodide in the presence of triethylamine can be effective.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours. Monitor the reaction's progress using TLC.

-

Workup: Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified by distillation or column chromatography.

| Starting Oxime | Product | Yield (%) | Reference |

| Benzaldehyde oxime | Benzonitrile | 100% | [12] |

| 4-Hydroxybenzaldehyde oxime | 4-Hydroxybenzonitrile | 100% | [12] |

| 2-Hydroxybenzaldehyde oxime | 2-Hydroxybenzonitrile | 100% | [12] |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzonitrile | 100% | [12] |

Acid-Catalyzed Hydrolysis

Oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine by heating in the presence of an inorganic acid.[15] This reaction is essentially the reverse of the oxime formation. The equilibrium can be shifted towards the aldehyde by using an excess of water.[16]

The hydrolysis mechanism begins with the protonation of the oxime nitrogen, making the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers follows, ultimately leading to the elimination of hydroxylamine and the regeneration of the protonated benzaldehyde, which is then deprotonated to give the final product.

References

- 1. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A review on oxime functionality: an ordinary functional group with significant impacts in supramolecular chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 11. EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Oxime - Wikipedia [en.wikipedia.org]

- 16. Khan Academy [khanacademy.org]

Role of iodine substituent in the reactivity of aromatic compounds

An In-depth Technical Guide to the Role of the Iodine Substituent in the Reactivity of Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodine substituent, while a simple halogen, imparts a unique and powerful set of reactive properties to aromatic compounds. Its distinct electronic nature, large atomic size, and the relative weakness of the carbon-iodine (C-I) bond make iodoaromatics indispensable intermediates in modern organic synthesis and crucial components in pharmacologically active molecules. This technical guide provides a comprehensive overview of the role of iodine in modulating the reactivity of aromatic systems, with a focus on applications relevant to chemical research and drug development.

Electronic Effects of the Iodine Substituent

The reactivity of a substituted aromatic ring is governed by the interplay of inductive and resonance effects of the substituent. Iodine, like other halogens, exhibits a dual nature.

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond. This deactivating inductive effect is the weakest among the halogens due to iodine's lower electronegativity compared to fluorine, chlorine, and bromine.

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

The overall effect is a slight deactivation of the ring towards electrophilic aromatic substitution compared to benzene, but with strong ortho, para-directing character. The Hammett constants provide a quantitative measure of these electronic effects.

Data Presentation: Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) quantifies the influence of meta- or para-substituents on the reactivity of an aromatic compound in a given reaction. The substituent constant, sigma (σ), is a measure of the electronic effect of the substituent itself.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Notes |

| -I | 0.35[1][2][3] | 0.18[1][2][3] | Indicates a net electron-withdrawing effect at both positions. |

| -Br | 0.39[1] | 0.23[1] | Stronger inductive effect than iodine. |

| -Cl | 0.37[1] | 0.23[1] | Similar to bromine. |

| -F | 0.34[3] | 0.06[3] | Strongest inductive effect, but also significant resonance donation at the para position. |

Table 1: Hammett constants for halogen substituents, illustrating their electronic influence.

Role in Electrophilic Aromatic Substitution (EAS)

Iodine is the least reactive halogen in electrophilic aromatic substitution reactions.[4] Direct iodination of benzene with I₂ is an unfavorable equilibrium and requires the presence of an oxidizing agent to convert molecular iodine into a more potent electrophilic species, often represented as I⁺.[5][6][7][8]

Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts.[5][6][7] These agents facilitate the formation of the electrophile, which then attacks the aromatic ring in a typical EAS mechanism.[7] Despite the ring being slightly deactivated, the substitution occurs preferentially at the ortho and para positions due to the +R effect.

Experimental Protocol: Iodination of a Deactivated Arene

This protocol describes the iodination of deactivated aromatic compounds using sodium periodate (NaIO₄) as the iodinating reagent in an acidic medium.[9]

Materials:

-

Deactivated arene (e.g., benzoic acid)

-

Sodium periodate (NaIO₄), powdered

-

Glacial acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (95% H₂SO₄)

-

Sodium sulfite (Na₂SO₃)

-

Ice, distilled water

-

Appropriate recrystallization solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (10 °C), suspend powdered NaIO₄ (1.05 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Add the arene (1.0 eq) portionwise or dropwise to the stirred suspension while maintaining the temperature at 10 °C.

-

Slowly add concentrated H₂SO₄ dropwise, ensuring the temperature does not exceed 40 °C.

-

Stir the reaction mixture at a temperature below 40 °C for 2 hours.

-

Slowly raise the temperature to 60-70 °C over 30 minutes and continue stirring for an additional 40-50 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a stirred solution of Na₂SO₃ in ice-water to quench the reaction and reduce any excess iodine species.

-

Collect the precipitated crude product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent to yield the pure iodoarene.[9]

Role in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an electron-poor aromatic ring. Counterintuitively, the reactivity of halogens as leaving groups in many SNAr reactions follows the order F >> Cl > Br > I.[10] This is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions.

The reason for this trend lies in the reaction mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the C-X bond, which is broken in a subsequent, faster step, has less influence on the overall reaction rate.[10]

Iodine as an Excellent Leaving Group in Cross-Coupling Reactions

The true synthetic utility of iodoaromatics is most evident in transition metal-catalyzed cross-coupling reactions. In reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, aryl iodides are often the most reactive substrates among the aryl halides.

This high reactivity is attributed to two main factors:

-

Bond Dissociation Energy: The C-I bond is the weakest among the carbon-halogen bonds, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.

-

Polarizability: The large and polarizable nature of iodine facilitates the interaction with the metal catalyst.

This makes iodoaromatics highly valuable for constructing complex molecules, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[11] Hypervalent iodine reagents have also emerged as powerful oxidants and arylating agents in palladium-catalyzed transformations.[12][13]

Experimental Protocol: Palladium-Catalyzed Fluorocarbonylation of an Iodoarene

This protocol details a one-pot fluorocarbonylation-amination reaction using an iodoarene as the starting material.[14]

Materials:

-

Iodoarene (e.g., 4-iodoanisole) (1.0 eq)

-

Difluoromethyl benzoate (2.0 eq)

-

Cesium fluoride (CsF) (1.5 eq)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol %)

-

Xantphos (15 mol %)

-

Anhydrous Dimethylformamide (DMF)

-

Amine (e.g., Aniline) (5.0 eq)

-

Triethylamine (Et₃N) (10.0 eq)

-

Nitrogen atmosphere supply

Procedure:

-

To an oven-dried reaction vessel, add the iodoarene (0.3 mmol), difluoromethyl benzoate (0.6 mmol), CsF (0.45 mmol), Pd(TFA)₂ (0.03 mmol), and Xantphos (0.045 mmol).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous DMF (2 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir under the nitrogen atmosphere. Monitor the reaction for the consumption of the iodoarene.

-

Once the first step is complete, cool the mixture and add the amine (1.5 mmol) and triethylamine (3.0 mmol).

-

Stir the reaction at the appropriate temperature until the formation of the amide product is complete.

-

After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.[14]

Applications in Drug Development and Medicinal Chemistry

The iodine substituent plays a significant role in drug design and development for several reasons:

-

Synthetic Handle: As demonstrated, the C-I bond is a versatile anchor point for constructing complex molecular architectures through cross-coupling reactions, which is fundamental in modern drug discovery.[11]

-

Pharmacokinetic Modulation: The large, lipophilic nature of iodine can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It can enhance binding to hydrophobic pockets in target proteins.

-

Bioisosterism: Iodine can serve as a bioisostere for other groups, helping to fine-tune the biological activity of a lead compound.

-

Radiolabeling: Radioactive isotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) are widely used in nuclear medicine for both diagnostic imaging (SPECT, PET) and radiotherapy.[15] The ease of introducing iodine into aromatic systems makes it a preferred choice for developing radiopharmaceuticals. However, the in vivo stability of the C-I bond is a critical design consideration, as deiodination can lead to off-target radiation and poor imaging quality.[15] Generally, iodine attached to sp² carbons in iodoarenes is more stable than when attached to heterocyclic or sp³ carbons.[15]

Conclusion

The iodine substituent is a uniquely versatile tool in the arsenal of synthetic and medicinal chemists. Its moderate electronic effects provide predictable control over electrophilic substitution, while the lability and reactivity of the carbon-iodine bond make it the premier choice for a vast range of transition metal-catalyzed cross-coupling reactions. This reactivity profile, combined with its utility in radiolabeling and pharmacokinetic modulation, ensures that iodoaromatic compounds will continue to be of central importance in the discovery and development of novel therapeutics and advanced chemical materials.

References

- 1. web.viu.ca [web.viu.ca]

- 2. global.oup.com [global.oup.com]

- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 4. Iodination - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 7. youtube.com [youtube.com]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from 3-Iodo-4,5-dimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocycles utilizing 3-Iodo-4,5-dimethoxybenzaldehyde oxime as a key starting material. The described methods leverage the reactivity of both the iodo- and oxime functionalities to construct diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis of the Starting Material: this compound

The initial step involves the synthesis of the oxime from commercially available 3-Iodo-4,5-dimethoxybenzaldehyde. This is a standard condensation reaction.

Experimental Protocol:

-

Dissolution: Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) or an equivalent amount of another suitable base like pyridine.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Add water to the residue to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound, which can be further purified by recrystallization from ethanol if necessary.

Caption: Workflow for the synthesis of the oxime starting material.

Synthesis of 6,7-Dimethoxybenzisoxazole via Intramolecular Cyclization

This protocol describes a plausible palladium-catalyzed intramolecular cyclization of this compound to form the corresponding benzisoxazole. This transformation is analogous to Ullmann-type condensations or Heck-type cyclizations involving N-O bond formation.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable ligand like XPhos or SPhos (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add a dry, high-boiling point solvent like toluene or dioxane (15 mL per gram of oxime).

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6,7-Dimethoxybenzisoxazole.

Caption: Palladium-catalyzed intramolecular cyclization pathway.

Synthesis of Substituted Isoxazolines via 1,3-Dipolar Cycloaddition

This method involves the in-situ generation of a nitrile oxide from this compound, which then undergoes a [3+2] cycloaddition with an alkene to form a 3,5-disubstituted isoxazoline. This is a highly versatile reaction for creating five-membered heterocycles.[1][2]

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) and an alkene (1.5-2.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add a mild oxidant. A common method is the use of sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine.[3]

-

Oxidant Addition: Add the oxidant solution dropwise to the reaction mixture at 0 °C to control the exothermic reaction and maintain the stability of the in-situ generated nitrile oxide.

-

Reaction: Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC). The reaction is typically complete within a few hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-Iodo-4,5-dimethoxyphenyl)-5-substituted-isoxazoline.

Caption: Synthesis of isoxazolines via 1,3-dipolar cycloaddition.

Synthesis of Dihydro-oxazino[3,2-a]quinolines via Intramolecular Heck Reaction

This two-step sequence involves the preparation of an O-allyl ether of the starting oxime, followed by a palladium-catalyzed intramolecular Heck reaction to construct a fused heterocyclic system. The intramolecular Heck reaction is a powerful tool for ring formation.[4][5]

Step 1: O-Allylation of this compound

-

Deprotonation: In a round-bottom flask, dissolve the oxime (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a base such as K₂CO₃ or NaH (1.1 eq) and stir for 30 minutes at room temperature.

-

Alkylation: Add allyl bromide or allyl chloride (1.2 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the O-allyl oxime ether.

Step 2: Intramolecular Heck Reaction

-

Reaction Setup: To a solution of the O-allyl oxime ether (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or toluene), add a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ (5-10 mol%), a phosphine ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, filter through Celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the cyclized product.

Data Summary

The following table summarizes the expected products and typical reaction conditions for the synthetic pathways described. Yields are representative and may vary based on the specific substrate and optimization of reaction conditions.

| Starting Material | Reaction Type | Key Reagents | Product | Typical Yield (%) |

| This compound | Intramolecular Cyclization | Pd(OAc)₂, Ligand, Base | 6,7-Dimethoxybenzisoxazole | 60-80 |

| This compound | 1,3-Dipolar Cycloaddition | Alkene, NCS, Et₃N | 3-(Aryl)-5-(Substituted)-Isoxazoline | 70-90 |

| O-Allyl-3-iodo-4,5-dimethoxybenzaldehyde Oxime | Intramolecular Heck Reaction | Pd(OAc)₂, Base | Dihydro-oxazino[3,2-a]quinoline derivative | 50-75 |

Disclaimer: These protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Beckmann Rearrangement of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime to 3-Iodo-4,5-dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Beckmann rearrangement of 3-Iodo-4,5-dimethoxybenzaldehyde oxime to its corresponding amide, 3-Iodo-4,5-dimethoxybenzamide. This transformation is a key step in the synthesis of various substituted benzamides, which are important structural motifs in numerous pharmaceutical compounds. The protocol outlines the reaction setup, reagent handling, and purification procedures. Additionally, this note includes a summary of the reaction parameters and expected outcomes, supported by diagrams illustrating the chemical transformation and experimental workflow.

Introduction

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam under acidic conditions.[1][2] This rearrangement is of significant interest in medicinal chemistry and drug development as it provides a reliable method for the synthesis of substituted amides, a common feature in many biologically active molecules. The reaction typically proceeds via the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis yields the final amide product.[1]

This application note focuses on the specific rearrangement of this compound. The presence of electron-donating methoxy groups on the aromatic ring can influence the migratory aptitude of the aryl group, potentially facilitating the rearrangement.[3] The iodo-substituent provides a handle for further functionalization, making the resulting amide a versatile intermediate in the synthesis of more complex molecules.

Chemical Transformation

The Beckmann rearrangement of this compound to 3-Iodo-4,5-dimethoxybenzamide is depicted below. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).

Figure 1. Chemical scheme of the Beckmann rearrangement.

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting oxime and its subsequent rearrangement to the target amide.

Protocol 1: Synthesis of this compound

Materials:

-

3-Iodo-4,5-dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Beckmann Rearrangement to 3-Iodo-4,5-dimethoxybenzamide

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.

-

Heat the reaction mixture with stirring to 100-120 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

-

Maintain the temperature until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude amide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Iodo-4,5-dimethoxybenzamide.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the Beckmann rearrangement of this compound. Please note that these are typical values and may require optimization for specific laboratory conditions.

| Parameter | Value | Reference/Notes |

| Starting Material | This compound | Synthesized from the corresponding aldehyde. |

| Catalyst | Polyphosphoric acid (PPA) | A common and effective catalyst for this rearrangement.[3] |

| Reaction Temperature | 100-120 °C | Optimization may be required. |

| Reaction Time | 1-4 hours | Monitor by TLC. |

| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity of starting materials. |

| Product | 3-Iodo-4,5-dimethoxybenzamide | White to off-white solid. |

Experimental Workflow

The overall experimental workflow from the starting aldehyde to the final purified amide is illustrated in the following diagram.

Figure 2. Workflow for the synthesis of the amide.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Polyphosphoric acid is corrosive and hygroscopic. Handle it with care in a fume hood.

-

The reaction should be performed in a well-ventilated fume hood.

-

Quenching the hot polyphosphoric acid mixture with ice water is an exothermic process and should be done cautiously.

Conclusion

The Beckmann rearrangement provides an efficient route for the synthesis of 3-Iodo-4,5-dimethoxybenzamide from its corresponding oxime. The use of polyphosphoric acid as a catalyst is a well-established and reliable method for this transformation. The resulting amide is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling of 3-iodo-4,5-dimethoxybenzaldehyde oxime. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel molecules. While specific literature on the cross-coupling of this exact oxime is limited, the following protocols are based on well-established methodologies for structurally similar aryl iodides and oxime-containing compounds, providing a strong foundation for successful reaction development.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The presence of an iodo group on the this compound scaffold makes it an excellent substrate for a variety of such transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The oxime functionality, a key pharmacophore in various bioactive molecules, can be retained or further transformed, offering significant synthetic flexibility.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These are based on analogous reactions reported in the literature and should serve as a starting point for optimization.

| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 | |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 90-98 |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 80 | 10 | 88-96 | |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75-85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 18 | 70-80 | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 18 | 80-90 |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 75-85 |

Experimental Protocols

Synthesis of this compound

The starting material can be synthesized from commercially available 3-iodo-4,5-dimethoxybenzaldehyde.

Procedure:

-

To a solution of 3-iodo-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime.

-

Purify the product by recrystallization or column chromatography to yield this compound as a solid.

Protocol for Sonogashira Coupling with Phenylacetylene

This protocol is adapted from established procedures for the Sonogashira coupling of iodo-substituted heterocyclic compounds.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by triethylamine (2.0 eq).

-

Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Experimental Workflow for Sonogashira Coupling

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime as a Versatile Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Iodo-4,5-dimethoxybenzaldehyde oxime as a key intermediate in the development of novel bioactive molecules. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of this precursor and its subsequent elaboration into potential therapeutic agents, with a focus on phosphodiesterase (PDE) inhibitors.

Introduction

3-Iodo-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1][2][3][4] Its rich functionality, including an aldehyde group, two methoxy groups, and an iodine atom, allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of complex organic molecules with potential biological activity.[5] The conversion of the aldehyde to its corresponding oxime introduces a versatile functional group that can be further transformed into various nitrogen-containing heterocycles, which are prevalent in many classes of bioactive compounds.

This document details the synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde and its subsequent conversion to the oxime. Furthermore, it presents a prospective synthetic route for the utilization of this oxime in the preparation of phosphodiesterase inhibitors, a class of drugs with broad therapeutic applications.[6][7][8]

Data Presentation

Table 1: Physicochemical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 32024-15-0 | [1][2][3][4] |

| Molecular Formula | C₉H₉IO₃ | [1][2][3] |

| Molecular Weight | 292.07 g/mol | [1][3] |

| Melting Point | 69-72 °C | [3] |

| Appearance | White solid | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde

This protocol is adapted from the method described by Nimgirawath and involves the iodination of 3,4-dimethoxybenzaldehyde.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Iodine

-

Periodic acid

-

Methanol

-

Water

-

Sodium thiosulfate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in methanol, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford 3-Iodo-4,5-dimethoxybenzaldehyde as a white solid.[1]

Protocol 2: Synthesis of this compound

This is a general procedure for the synthesis of an aldoxime from the corresponding aldehyde.

Materials:

-

3-Iodo-4,5-dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve 3-Iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Heat the reaction mixture to reflux and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and add cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application: Precursor for Phosphodiesterase Inhibitors

This compound is a promising precursor for the synthesis of phosphodiesterase (PDE) inhibitors. The 3,4-dimethoxyphenyl moiety is a common feature in many known PDE inhibitors. The iodine atom at the 5-position offers a handle for further functionalization via cross-coupling reactions to explore the structure-activity relationship (SAR) of novel inhibitor candidates.

Hypothetical Synthesis of a PDE5 Inhibitor Analog

The following is a proposed synthetic route for a hypothetical PDE5 inhibitor analog starting from this compound. This pathway is based on established synthetic methodologies for similar heterocyclic scaffolds.

Scheme 1: Proposed Synthesis of a PDE5 Inhibitor Analog

Caption: Proposed synthetic workflow for a PDE5 inhibitor.

Signaling Pathway of Phosphodiesterase 5 (PDE5) Inhibition

PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[9][10]

Caption: NO/cGMP signaling pathway and the action of PDE5 inhibitors.

Mechanism of Action:

-

Nitric oxide (NO) is released from nerve endings and endothelial cells, which then diffuses into smooth muscle cells.

-

NO activates the enzyme soluble guanylate cyclase (sGC).

-

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Increased levels of cGMP activate protein kinase G (PKG), which in turn leads to a series of phosphorylation events causing a decrease in intracellular calcium levels.

-

The reduction in intracellular calcium results in smooth muscle relaxation and vasodilation.[10]

-

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cGMP to the inactive GMP, thus terminating the signaling cascade.

-

PDE5 inhibitors block the action of PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.[6][9]

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a wide range of potentially bioactive molecules. Its straightforward preparation from the corresponding aldehyde and the presence of multiple functional groups for further chemical manipulation make it an attractive starting point for drug discovery programs. The proposed application in the synthesis of phosphodiesterase inhibitors highlights one of the many possibilities for this compound in medicinal chemistry. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers in the exploration of novel therapeutics derived from this promising intermediate.

References

- 1. echemi.com [echemi.com]

- 2. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-4,5-dimethoxybenzaldehyde 97 32024-15-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]

- 8. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the cyclization of 3-iodo-4,5-dimethoxybenzaldehyde oxime derivatives, a key step in the synthesis of biologically active substituted isoquinolines. The resulting 6,7-dimethoxyisoquinoline scaffold is a core structure in various pharmacologically important molecules.

Introduction

The intramolecular cyclization of ortho-halo benzaldehyde derivatives serves as a powerful strategy for the synthesis of fused heterocyclic systems. Specifically, the palladium-catalyzed intramolecular Heck reaction of this compound derivatives provides an efficient route to 6,7-dimethoxyisoquinolines. This class of compounds has garnered significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including potential as multidrug resistance (MDR) reversal agents in cancer therapy[1][2][3]. These notes offer a comprehensive guide, from the synthesis of the precursor oxime to the final cyclization, including detailed experimental procedures and expected outcomes.

Synthesis of Precursors

The overall synthetic strategy involves a two-step process: the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde, followed by its conversion to the corresponding oxime derivative.

Protocol 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde

This protocol is adapted from a known procedure for the synthesis of the target aldehyde.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formylation reagent (e.g., Vilsmeier reagent)

-

Iodinating agent (e.g., N-Iodosuccinimide)

-

Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

The synthesis begins with the formylation of 3,4-dimethoxyphenethylamine to yield the corresponding N-formyl derivative.

-

Subsequent iodination of the aromatic ring at the position ortho to the methoxy groups is achieved using a suitable iodinating agent.

-

The final aldehyde is obtained after appropriate work-up and purification by column chromatography.

Note: Detailed characterization data for 3-iodo-4,5-dimethoxybenzaldehyde, including melting point and spectroscopic data, is available in the literature.

Protocol 2: Synthesis of this compound

This protocol follows a general and widely used method for the preparation of oximes from aldehydes[4].

Materials:

-

3-Iodo-4,5-dimethoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium acetate, Pyridine, or Sodium hydroxide)

-

Ethanol or Methanol

-

Water

Procedure:

-

Dissolve 3-iodo-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (1.1-1.5 equivalents) in water or ethanol to the aldehyde solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The crude oxime can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol/water.

Intramolecular Cyclization to Substituted Isoquinolines

The key transformation is the palladium-catalyzed intramolecular Heck-type cyclization of the this compound derivative to yield a substituted 6,7-dimethoxyisoquinoline. The following protocol is a generalized procedure based on similar reported transformations of ortho-iodoaryl precursors[5][6].

Protocol 3: Palladium-Catalyzed Intramolecular Cyclization

Materials:

-

This compound derivative (e.g., O-methyl oxime)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, BINAP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMA, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the this compound derivative (1 equivalent), palladium catalyst (e.g., 5-10 mol%), and phosphine ligand (e.g., 10-20 mol%).

-

Add the anhydrous solvent and the base (2-3 equivalents).

-

The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6,7-dimethoxyisoquinoline derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for palladium-catalyzed intramolecular cyclizations of similar ortho-iodoaryl precursors, which can be used as a starting point for optimizing the cyclization of this compound derivatives.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |